DNA Helicase Inhibition: Direct Head-to-Head Comparison with Doxorubicin
In a direct enzymatic comparison, Ledoxantrone (CI-958) demonstrated superior human DNA helicase blockade compared to doxorubicin, with EC50 values of 0.17 µM versus 0.26 µM respectively [1]. This quantitative difference represents a 1.53-fold higher potency for Ledoxantrone in helicase inhibition. Notably, helicase blockade potency was consistent across three distinct substrate types (A-T rich, G-C rich, and mixed oligonucleotide sequences), indicating sequence-independent inhibition that differs from the sequence preferences observed with certain anthracycline intercalators [1].
| Evidence Dimension | Human DNA helicase blockade potency |
|---|---|
| Target Compound Data | EC50 = 0.17 µM (CI-958/Ledoxantrone) |
| Comparator Or Baseline | Doxorubicin: EC50 = 0.26 µM |
| Quantified Difference | 1.53-fold higher potency (0.17 vs 0.26 µM) |
| Conditions | In vitro helicase strand dissociation assay using gel electrophoresis with human DNA helicase; three distinct dsDNA substrates (A-T rich, G-C rich, mixed sequences) |
Why This Matters
Superior helicase inhibition potency at sub-micromolar concentrations provides a mechanistic basis for prioritizing Ledoxantrone over doxorubicin in helicase-focused prostate cancer research models.
- [1] Lun L, Sun PM, Trubey CM, Bachur NR. Antihelicase action of CI-958, a new drug for prostate cancer. Cancer Chemother Pharmacol. 1998;42(6):447-453. View Source
